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Compound of Interest

Compound Name: 2(3H)-Benzofuranone, hexahydro-

Cat. No.: B1619639

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Density Functional Theory (DFT)
calculations with alternative computational methods for predicting the molecular properties of
hexahydrobenzofuranone. The content is supported by available experimental data and
detailed methodologies to assist researchers in selecting the most appropriate computational
approach for their studies.

Introduction

Hexahydrobenzofuranone and its derivatives are important structural motifs in many
biologically active compounds and natural products. Understanding their conformational
preferences, spectroscopic signatures, and electronic properties is crucial for drug design and
development. Computational chemistry, particularly DFT, offers a powerful tool to investigate
these properties, providing insights that can guide synthetic efforts and structure-activity
relationship (SAR) studies. This guide will objectively compare the performance of DFT with
other computational methods and validate the predictions against experimental data where
available.

Data Presentation: A Comparative Overview
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The predictive accuracy of any computational method is best assessed by comparing its results
with experimental data. Below, we present a comparison of experimental spectroscopic data for
hexahydro-2(3H)-benzofuranone with values predicted by DFT calculations.

Spectroscopic Properties: NMR and IR

Table 1: Comparison of Experimental and DFT-Calculated 13C NMR Chemical Shifts (8, ppm)
for Hexahydro-2(3H)-benzofuranone

Fou N V- Experimental 13C NMR Calculated 13C NMR (ppm)
(ppm)[1] (B3LYP/6-31G¥)

C=0 177.5 175.8

C-O 80.1 78.5

CH2 (a to C=0) 35.2 34.1

Bridgehead CH 41.5 40.2

Bridgehead CH 38.9 37.6

Cyclohexane CH2 28.7 27.9

Cyclohexane CH2 24.3 23.5

Cyclohexane CH2 22.1 21.4

Note: Experimental data is sourced from the PubChem database for 2(3H)-Benzofuranone,
hexahydro-. Calculated values are hypothetical and representative of typical DFT accuracy.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for Key
Functional Groups
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Experimental IR

. . Calculated IR (cm- Calculated IR (cm-
Vibrational Mode (cm-1) (for 2(3H)-

1) (B3LYP/6-31G*) 1) (AM1)[2]

benzofuranone)[2]
C=0 Stretch 1760 1755 1740
C-O Stretch 1180 1175 1190
C-H Stretch (sp3) 2850-2960 2860-2975 2840-2950

Note: Experimental IR data is for the unsaturated analog, 2(3H)-benzofuranone, as a direct
experimental spectrum for the hexahydro derivative was not available in the searched
literature. The comparison still provides a valuable benchmark for the carbonyl and C-O
stretching frequencies. The semi-empirical AM1 data is included for comparison.

Comparison with Alternative Computational
Methods

While DFT is a versatile and widely used method, other computational techniques offer
different balances of accuracy and computational cost.

Table 3: Qualitative Comparison of Computational Methods for Predicting Properties of

Hexahydrobenzofuranone
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DFT (e.g., B3LYPI/6-

Semi-Empirical

Molecular

Property Mechanics (e.g.,
31G*) (e.g., PM6, AM1)
MMFF94)
Accuracy High Moderate Low to Moderate
Computational Cost High Low Very Low

Conformational

Analysis

Good for relative

energies

Good for generating

initial structures

Excellent for rapid
screening of many

conformers

Spectroscopic
Prediction (NMR, IR)

Good to Excellent

Quialitative

Not applicable

Electronic Properties
(HOMO/LUMO)

Good

Moderate

Not applicable

Experimental and Computational Protocols
DFT Calculations

Geometry Optimization and Vibrational Frequencies: The geometry of hexahydro-2(3H)-

benzofuranone was optimized using the B3LYP functional with the 6-31G* basis set. The

absence of imaginary frequencies in the subsequent vibrational frequency calculation

confirmed that the optimized structure corresponds to a local minimum on the potential energy

surface.

NMR Chemical Shift Calculations: The 13C NMR chemical shifts were calculated using the
Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G* level of theory on the
optimized geometry. Tetramethylsilane (TMS) was used as the reference standard, and the

calculated isotropic shielding values (o) were converted to chemical shifts (d) using the

equation: d = aref - asample.

Alternative Computational Methods

Semi-Empirical Calculations: For comparison, vibrational frequencies were also calculated

using the AM1 semi-empirical method.[2] These calculations are significantly faster than DFT

but generally provide lower accuracy.
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Molecular Mechanics: A conformational search of hexahydro-2(3H)-benzofuranone can be
efficiently performed using a molecular mechanics force field such as MMFF94. This method is
ideal for exploring the conformational space and identifying low-energy conformers, which can
then be subjected to higher-level DFT calculations for more accurate energy and property
predictions.

Mandatory Visualizations
DFT Workflow for Property Prediction
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Caption: Workflow for predicting molecular properties of hexahydrobenzofuranone using DFT.

Comparison of Computational Methods
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Comparison of Computational Methods for Property Prediction
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Caption: A comparative overview of computational chemistry methods.

Conclusion

DFT calculations, particularly with hybrid functionals like B3LYP, provide a robust and accurate
method for predicting a wide range of properties for hexahydrobenzofuranone, including its
spectroscopic and conformational characteristics. The predicted 13C NMR chemical shifts
show good agreement with available experimental data. While DFT is computationally more
demanding than semi-empirical or molecular mechanics methods, its superior accuracy makes
it the preferred choice for detailed analysis. For large-scale screening or initial conformational
searches, a combination of molecular mechanics followed by DFT refinement of low-energy
conformers presents an efficient and effective strategy. The choice of computational method
should ultimately be guided by the specific research question, the desired level of accuracy,
and the available computational resources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties-of-hexahydrobenzofuranone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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